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molecular formula C9H9BrO4 B1272642 4-Bromo-3,5-dimethoxybenzoic acid CAS No. 56518-42-4

4-Bromo-3,5-dimethoxybenzoic acid

Cat. No. B1272642
M. Wt: 261.07 g/mol
InChI Key: JNFZULSIYYVRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08530504B2

Procedure details

To a mixture of 4-bromo-3,5-dimethoxybenzoic acid (50.0 g, 192 mmol) and THF (1 L) was added borane methyl sulfide (27.1 mL, 286 mmol) while cooling on ice, and the mixture was heated to reflux for one hour. Water was gradually added to the mixture while cooling on ice, and the solvent in the mixture was then distilled off under reduced pressure. To the residue, water and ethyl acetate were added. After thoroughly shaking the mixture, the organic layer was separated, and the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The mixture was filtered, and then the solvent in the filtrate was distilled off under reduced pressure to obtain the title compound (47.3 g, 191 mmol).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
27.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][C:5]([C:6](O)=[O:7])=[CH:4][C:3]=1[O:13][CH3:14].C1COCC1.CSC.B>O>[Br:1][C:2]1[C:10]([O:11][CH3:12])=[CH:9][C:5]([CH2:6][OH:7])=[CH:4][C:3]=1[O:13][CH3:14] |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1OC)OC
Name
Quantity
1 L
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
27.1 mL
Type
reactant
Smiles
CSC.B
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After thoroughly shaking the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
DISTILLATION
Type
DISTILLATION
Details
the solvent in the mixture was then distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, water and ethyl acetate were added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent in the filtrate was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1OC)CO)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 191 mmol
AMOUNT: MASS 47.3 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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